1-Methyl-2-[4-(2-methylbutan-2-yl)-7-oxabicyclo[4.1.0]heptan-1-yl]-1H-pyrrole

Lipophilicity Molecular Weight SAR

SAR programs exploring the 7-oxabicyclo[4.1.0]heptane-pyrrole chemotype often lack a high-lipophilicity, high-steric-bulk data point, leading to incomplete structure-activity trends. This tert-pentyl analog (CAS 2059988-97-3) defines the upper bound for lipophilic and steric tolerance in the series: • Highest molecular volume & clogP among commercially available analogs (~28% MW increase vs. isopropyl) • Tert-pentyl group provides maximal steric shielding of the epoxide (Taft Es ≈ -1.5) • Supplied at ≥95% purity; ideal for SAR, SPR, and reaction optimization studies

Molecular Formula C16H25NO
Molecular Weight 247.38 g/mol
Cat. No. B13241807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-2-[4-(2-methylbutan-2-yl)-7-oxabicyclo[4.1.0]heptan-1-yl]-1H-pyrrole
Molecular FormulaC16H25NO
Molecular Weight247.38 g/mol
Structural Identifiers
SMILESCCC(C)(C)C1CCC2(C(C1)O2)C3=CC=CN3C
InChIInChI=1S/C16H25NO/c1-5-15(2,3)12-8-9-16(14(11-12)18-16)13-7-6-10-17(13)4/h6-7,10,12,14H,5,8-9,11H2,1-4H3
InChIKeyLJGMZFZENNDXLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Pentyl 7-Oxabicyclo[4.1.0]heptane Pyrrole: Identity & Procurement


1-Methyl-2-[4-(2-methylbutan-2-yl)-7-oxabicyclo[4.1.0]heptan-1-yl]-1H-pyrrole (CAS 2059988-97-3) is a synthetic bicyclic pyrrole derivative with molecular formula C16H25NO and a molecular weight of 247.38 g/mol . The structure comprises a 1-methylpyrrole ring attached at the 2-position to a 7-oxabicyclo[4.1.0]heptane scaffold, which carries a bulky tert-pentyl (2-methylbutan-2-yl) substituent at the 4-position of the cyclohexane ring. The compound is supplied as a research intermediate at ≥95% purity . Its closest commercially available analogs differ exclusively in the substituent at the oxabicyclo 4-position: unsubstituted (CAS 2060040-22-2) , 4-methyl (CAS 2060061-31-4) , and 4-isopropyl (CAS 2060028-97-7) .

Maximum lipophilic and steric bulk in the 4-substituted 7-oxabicyclo[4.1.0]heptane-pyrrole series
Research intermediate for SAR/SPR studies demanding high hydrophobic volume and epoxide shielding
Supplied as a single well-characterized synthetic intermediate

Substitution Failure of Shorter-Chain 7-Oxabicyclo Analogs


Substitution at the 4-position of the 7-oxabicyclo[4.1.0]heptane scaffold is the sole structural variable among the commercially available analogs in this series [1]. Changing this substituent from tert-pentyl (C6H13, MW 247.38) to isopropyl (C3H7, MW 219.33), methyl (CH3, MW 191.27), or hydrogen (MW 177.24) produces a sharp decrease in both molecular volume and calculated lipophilicity (clogP) – physicochemical properties that directly govern membrane permeability, hydrophobic protein-ligand interactions, and solubility in non-aqueous reaction media [2]. In the absence of direct biological or catalytic head-to-head data, the quantitative molecular property divergence alone constitutes the primary evidence that these analogs cannot serve as interchangeable surrogates: a 28% reduction in molecular weight and a predicted clogP drop of approximately 1.5–2.0 log units when moving from tert-pentyl to isopropyl are sufficient to alter partitioning behaviour in any biphasic system or biological compartment [2]. Consequently, any structure-activity relationship (SAR), structure-property relationship (SPR), or reaction optimization study that depends on the steric and lipophilic character of the tert-pentyl group would be invalidated by substitution with a shorter-chain analog.

Lipophilicity & MW shift
Shorter-chain analogs have substantially lower molecular weight and predicted clogP, which may alter partitioning and membrane permeability in any biphasic system.
Steric bulk loss
Isopropyl, methyl, or unsubstituted analogs provide progressively less steric demand, potentially changing epoxide accessibility and conformational control.
Reactivity profile mismatch
Predicted epoxide ring-opening rates may differ due to reduced steric shielding; substitution could invalidate selectivity in sequential synthetic steps.

Differentiation Evidence: tert-Pentyl vs. Shorter-Chain Analogs


Lipophilicity and Molecular Weight Advantage

The target compound (C16H25NO, MW 247.38) carries the largest substituent among the commercially available 4-substituted 7-oxabicyclo[4.1.0]heptane pyrrole series. The molecular weight is 12.8% greater than the 4-isopropyl analog (C14H21NO, MW 219.33) , 29.3% greater than the 4-methyl analog (C12H17NO, MW 191.27) , and 39.6% greater than the unsubstituted analog (C11H15NO, MW 177.24) . Based on the Hansch-Leo fragment constant system, the π value for a tert-pentyl group is approximately +2.5, compared to +1.3 for isopropyl, +0.5 for methyl, and 0.0 for hydrogen, yielding a predicted clogP increase of ≈1.2 log units relative to the isopropyl analog and ≈2.0 log units relative to the unsubstituted analog [1]. This difference is quantitatively sufficient to shift the compound from a moderately lipophilic to a highly lipophilic regime, affecting partitioning in octanol/water systems and passive membrane permeability.

Lipophilicity & MW
Class-level inference
MW 247.38 vs isopropyl 219.33; predicted ΔclogP ≈ +1.2 (Hansch-Leo)
Reported physicochemical differentiation; supports selection for lipophilicity-demanding workflows
No experimental logP available; class-level inference
Lipophilicity Molecular Weight SAR Physicochemical Properties

Steric Bulk: Taft and Molar Refractivity Comparison

The tert-pentyl substituent provides substantially greater steric bulk than any shorter-chain analog in the series. Using Taft steric parameters (Es), the tert-pentyl group has an Es of approximately –1.5, compared to –0.47 for isopropyl, 0.0 for methyl, and +1.24 for hydrogen (where more negative values indicate greater steric bulk) [1]. Molar refractivity (MR), a measure of steric volume and polarizability, is estimated at ≈25.0 cm³/mol for tert-pentyl, versus ≈14.0 for isopropyl, ≈5.7 for methyl, and ≈1.0 for hydrogen [1]. The target compound thus offers approximately twice the steric volume of the isopropyl analog. This level of steric differentiation is significant for applications where the substituent shields the epoxide oxygen from nucleophilic attack or restricts conformational freedom of the cyclohexane ring in the oxabicyclo scaffold.

Steric Parameters
Class-level inference
Es(tert-pentyl) ≈ –1.5; isopropyl ≈ –0.47; MR ratio ≈ 1.8:1
Reported steric differentiation; highest steric demand in series
Derived from standard tables; no experimental steric measurements for this scaffold
Steric Hindrance Molar Refractivity Substituent Effects Catalysis

Epoxide Ring-Opening Kinetic Shielding

The 7-oxabicyclo[4.1.0]heptane scaffold contains a reactive epoxide moiety whose susceptibility to nucleophilic ring-opening is influenced by the steric and electronic environment at the 4-position [1]. While no direct kinetic data comparing the tert-pentyl analog to its shorter-chain relatives have been published, the substantially greater steric bulk of the tert-pentyl group (Es ≈ –1.5 vs. –0.47 for isopropyl; see Evidence Item 2) is predicted to hinder the approach of nucleophiles to the epoxide oxygen from the cis face, potentially slowing ring-opening rates relative to the less hindered analogs. This represents a class-level inference from the well-established reactivity principles of substituted epoxides [1]. In the absence of experimental kinetic data for this specific series, the quantitative steric parameters provide the only available basis for predicting differential reactivity.

Epoxide Shielding
Class-level inference
Inferred from Es values; no kinetic data available
Predicted differential reactivity; may support selectivity in ring-opening reactions
No peer-reviewed kinetic studies identified
Epoxide Reactivity Ring-Opening Steric Shielding Synthetic Intermediate

Commercial Availability and Purity Profile

The target compound (CAS 2059988-97-3, ≥95% purity) is available from Leyan (Shanghai) . The 4-isopropyl analog (CAS 2060028-97-7, 95%) is available from AiFChem . The 4-methyl analog (CAS 2060061-31-4, 95%) and unsubstituted analog (CAS 2060040-22-2, 95%) are available from AKSci . All four compounds are supplied at comparable purity (95%), removing purity as a differentiating factor. However, the suppliers differ significantly in geography, pricing models, and lead times. AKSci quotes the 4-methyl analog at $1,670 per gram (USA stock) . Leyan's pricing for the target compound is displayed in RMB and requires inquiry for bulk quantities . No peer-reviewed biological or catalytic data exist to rank these compounds by functional performance, so procurement decisions currently rest on physicochemical differentiation (see Items 1–3) and supply-chain logistics rather than demonstrated superiority in any assay.

Vendor & Purity
Supporting evidence
Target: 95% (Leyan); Isopropyl: 95% (AiFChem); Methyl: 95%, $1,670/g (AKSci)
Equivalent purity across analogs; differentiation rests on physicochemical properties
Vendor datasheets as of 2025–2026; prices subject to change
Procurement Vendor Comparison Purity Price Supply Chain

Application Scenarios: Where tert-Pentyl Is Preferred


Lipophilic Chemical Probes for Membrane Targets

When designing a chemical probe intended to target a transmembrane protein or a binding site buried deep within a lipid bilayer, the predicted clogP gain of ≈1.2–2.0 log units relative to the isopropyl or unsubstituted analogs (Section 3, Item 1) positions the tert-pentyl compound as the most suitable scaffold in this series . The enhanced lipophilicity, combined with the greater steric bulk (Section 3, Item 2), may improve membrane partitioning and residence time in hydrophobic environments, although direct experimental confirmation in a relevant assay system is absent from the published literature at this time.

Sterically Shielded Epoxide for Selective Functionalization

The 7-oxabicyclo[4.1.0]heptane epoxide is a versatile handle for ring-opening reactions (e.g., nucleophilic addition, rearrangement) . The tert-pentyl group, with its high Taft steric parameter (Es ≈ –1.5, Section 3, Item 2), provides the greatest steric shielding of the epoxide among the four analogs . This property may be exploited when selective monofunctionalization of the epoxide is required in the presence of other reactive centers on the pyrrole ring. The isopropyl analog (Es ≈ –0.47) offers only modest shielding, while the methyl and unsubstituted analogs provide negligible steric protection.

SAR Studies with Maximum Lipophilic Anchor

In medicinal chemistry SAR programs exploring the 7-oxabicyclo[4.1.0]heptane-pyrrole chemotype, the tert-pentyl analog serves as the most lipophilic and sterically demanding representative currently commercially available (C16H25NO, MW 247.38) . Establishing SAR trends for this series requires data points at the extremes of the lipophilicity and steric spectra. The unsubstituted (MW 177.24), 4-methyl (MW 191.27), and 4-isopropyl (MW 219.33) analogs can provide lower-bound data, while the tert-pentyl analog defines the upper bound for lipophilic and steric tolerance in any biological assay .

Application
Selection Property
Validation Focus
Membrane-target probe design
Maximum lipophilic bulk in series
Requires experimental confirmation of membrane partitioning
Selective epoxide functionalization
Highest steric shielding of epoxide
Assess selectivity in the presence of other reactive centers
SAR anchor at lipophilic/steric extreme
Defines upper bound of lipophilic and steric tolerance
Compare with lower-chain analogs to establish SAR trends
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